molecular formula C17H15N5O2 B2538823 6-methoxy-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}pyridine-3-carboxamide CAS No. 2034317-81-0

6-methoxy-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}pyridine-3-carboxamide

Cat. No.: B2538823
CAS No.: 2034317-81-0
M. Wt: 321.34
InChI Key: UKZGKRUJBIZKGV-UHFFFAOYSA-N
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Description

6-methoxy-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}pyridine-3-carboxamide is a complex organic compound that features a pyridine and pyrazine ring system. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.

Biochemical Analysis

Biochemical Properties

The compound 6-methoxy-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}pyridine-3-carboxamide plays a significant role in biochemical reactions . It interacts with various enzymes, proteins, and other biomolecules, and these interactions are crucial for its function

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . These interactions at the molecular level are crucial for the compound’s effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time . This includes information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways . This includes interactions with enzymes or cofactors, and effects on metabolic flux or metabolite levels .

Transport and Distribution

The compound is transported and distributed within cells and tissues . This includes interactions with transporters or binding proteins, and effects on its localization or accumulation .

Subcellular Localization

. This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methoxy-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}pyridine-3-carboxamide typically involves multi-step organic reactionsThe reaction conditions often involve the use of palladium-catalyzed coupling reactions, such as the Buchwald-Hartwig amination, to form the C-N bond between the intermediates .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors and automated synthesis platforms to streamline the process. The use of green chemistry principles, such as solvent recycling and minimizing waste, is also considered to make the production more sustainable.

Chemical Reactions Analysis

Types of Reactions

6-methoxy-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}pyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The nitro groups on the pyrazine ring can be reduced to amines.

    Substitution: Halogen atoms on the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Sodium methoxide, potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a hydroxylated derivative, while reduction of nitro groups can produce amine derivatives.

Scientific Research Applications

6-methoxy-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}pyridine-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-methoxy-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}pyridine-3-carboxamide involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins that play a role in disease pathways. The compound may inhibit enzyme activity or modulate receptor function, leading to therapeutic effects. The exact pathways involved depend on the specific application and target of the compound .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 6-methoxy-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}pyridine-3-carboxamide include:

Uniqueness

What sets this compound apart is its unique combination of pyridine and pyrazine rings, which can confer distinct biological activities and chemical properties. This makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

6-methoxy-N-[(3-pyridin-3-ylpyrazin-2-yl)methyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N5O2/c1-24-15-5-4-13(10-21-15)17(23)22-11-14-16(20-8-7-19-14)12-3-2-6-18-9-12/h2-10H,11H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKZGKRUJBIZKGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C=C1)C(=O)NCC2=NC=CN=C2C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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